Prilocaine is classified under local anesthetics and is often utilized in clinical practice due to its efficacy and safety profile. Its chemical structure is defined by the molecular formula and a molecular weight of approximately 220.31 g/mol . The compound is recognized for its rapid onset of action and relatively low toxicity compared to other local anesthetics.
The synthesis of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide can be achieved through various methods, typically involving the acylation of an amine with an appropriate acid chloride. One common synthetic route involves the following steps:
This method allows for the selective formation of the (S)-enantiomer, which exhibits desired pharmacological properties .
The molecular structure of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide features a central propanamide backbone with a propylamino group and a 2-methylphenyl substituent. Key structural details include:
The stereochemistry at the nitrogen atom contributes significantly to its biological activity, with the (S)-enantiomer being more pharmacologically active than its counterpart .
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide undergoes various chemical reactions typical of amides:
These reactions are significant in understanding the metabolism and degradation pathways of prilocaine within biological systems .
The mechanism of action of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide involves blocking sodium channels in nerve cells:
The efficacy and safety profile are enhanced by its rapid metabolism, which reduces systemic toxicity compared to other local anesthetics .
The physical and chemical properties of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide include:
These properties are crucial for its formulation as a local anesthetic agent .
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide has several significant applications:
Additionally, research into its derivatives may lead to improved anesthetic agents with fewer side effects .
The chemical identity of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide is defined by its systematic IUPAC name, molecular formula C₁₃H₂₀N₂O, and a molar mass of 220.31 g/mol. The compound features a chiral center at the C2 position of the propanamide chain, resulting in (R) and (S) enantiomers. The (S)-configuration is pharmacologically predominant, as confirmed by stereoselective synthesis and testing [4] [5]. Key structural attributes include:
Spectroscopic identifiers include the InChIKey MVFGUOIZUNYYSO-UHFFFAOYSA-N
(for the racemate) and the SMILES notation CCC[NH][C@@H](C)C(=O)Nc1ccccc1C
for the (S)-enantiomer [5]. The ortho-methyl group induces steric hindrance, conferring resistance to enzymatic hydrolysis compared to meta- or para-isomers—validated through impurity profiling studies of related positional isomers [6] [9].
Table 1: Molecular Identifiers of (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide
Property | Value |
---|---|
IUPAC Name | (S)-N-(2-methylphenyl)-2-(propylamino)propanamide |
CAS Registry Number | 721-50-6 |
Molecular Formula | C₁₃H₂₀N₂O |
Molar Mass | 220.31 g/mol |
Chiral Center Configuration | (S) |
Canonical SMILES | CCCNC(C)C(=O)NC1=CC=CC=C1C |
InChIKey (Racemate) | MVFGUOIZUNYYSO-UHFFFAOYSA-N |
(S)-N-(2-Methylphenyl)-2-(propylamino)propanamide was first synthesized in the early 1960s during systematic structure-activity relationship (SAR) investigations into lidocaine analogs. Researchers at Astra AB (Sweden) aimed to develop amino amide anesthetics with improved metabolic stability and reduced cardiotoxicity. The compound, designated prilocaine, emerged from screening N-alkylated propanamide derivatives substituted with ortho-alkylphenyl groups. Initial patent protections covered its racemic form, though subsequent research revealed the (S)-enantiomer’s superior pharmacological profile [7].
Synthetic routes evolved significantly over decades:
The compound’s commercial significance grew after its inclusion in EMLA® cream (lidocaine-prilocaine emulsion), patented in 1983 for topical anesthesia. This formulation leveraged prilocaine’s rapid tissue diffusion and synergistic effects with lidocaine [7]. Positional isomers (e.g., 3-methyl and 4-methyl derivatives) were later identified as synthesis impurities or metabolites, necessitating advanced chromatographic separation methods documented in pharmacopeial standards [6] [9].
In medicinal chemistry, (S)-N-(2-Methylphenyl)-2-(propylamino)propanamide exemplifies targeted molecular design for sodium channel blockade. Its pharmacophore comprises three elements:
Table 2: Pharmacological Comparison of Amino Amide Local Anesthetics
Property | Prilocaine | Lidocaine | Bupivacaine |
---|---|---|---|
Onset Time | Fast (2-5 min) | Fast (1-3 min) | Slow (5-15 min) |
Duration | 60-90 min | 30-60 min | 180-240 min |
Metabolism Site | Liver/Kidneys | Liver | Liver |
Key Metabolite | o-Toluidine | MEGX | PPX |
Pharmacologically, the (S)-enantiomer inhibits voltage-gated Na⁺ channels in peripheral nerves, suppressing depolarization and impulse conduction. Its lower vasodilatory activity reduces systemic absorption, prolonging local effects. Notably, prilocaine undergoes hepatic N-dealkylation to o-toluidine, an oxidant capable of inducing methemoglobinemia—a liability addressed by enantiopure formulations to minimize off-target metabolism [7].
Prilocaine derivatives serve as tools for probing sodium channel isoforms. N-alkyl chain modifications (e.g., ethyl instead of propyl) reduce potency, while ortho-methyl deletion increases susceptibility to hydrolysis. These SAR insights guide the development of prilocaine-inspired anesthetics with optimized therapeutic indices [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0